![molecular formula C12H18N2O2 B511097 N'-Benzo[1,3]dioxol-5-ylmethyl-N,N-dimethyl-ethane-1,2-diamine CAS No. 500566-88-1](/img/structure/B511097.png)
N'-Benzo[1,3]dioxol-5-ylmethyl-N,N-dimethyl-ethane-1,2-diamine
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Overview
Description
“N’-Benzo[1,3]dioxol-5-ylmethyl-N,N-dimethyl-ethane-1,2-diamine” is a chemical compound with the CAS Number: 500566-88-1 . It has a molecular weight of 222.29 and its IUPAC name is N1- (1,3-benzodioxol-5-ylmethyl)-N~2~,N~2~-dimethyl-1,2-ethanediamine .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzodioxol group attached to an ethane-1,2-diamine group via a methyl bridge . The InChI code for this compound is 1S/C12H18N2O2/c1-14(2)6-5-13-8-10-3-4-11-12(7-10)16-9-15-11/h3-4,7,13H,5-6,8-9H2,1-2H3 .Physical And Chemical Properties Analysis
This compound has a molecular weight of 222.29 . The linear formula for this compound is C12H18N2O2 . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.Scientific Research Applications
Antitumor Activity
The compound N’-Benzo[1,3]dioxol-5-ylmethyl-N,N-dimethyl-ethane-1,2-diamine has been evaluated for its antitumor activities. A series of novel compounds including this moiety were synthesized and tested against various cancer cell lines such as HeLa (cervical cancer), A549 (lung cancer), and MCF-7 (breast cancer). Some compounds exhibited potent growth inhibition properties with IC50 values generally below 5 μM .
Synthesis and Application in Organic Chemistry
This compound is also involved in the synthesis of other chemical entities. For example, it can be used as a precursor or intermediate in the synthesis of more complex molecules with potential biological activities .
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been reported to exhibit activity against various cancer cell lines .
Mode of Action
Related compounds have been shown to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .
Biochemical Pathways
Related compounds have been shown to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure .
Result of Action
Related compounds have been shown to exhibit potent growth inhibition properties with ic50 values generally below 5 μm against various human cancer cell lines .
properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-N',N'-dimethylethane-1,2-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-14(2)6-5-13-8-10-3-4-11-12(7-10)16-9-15-11/h3-4,7,13H,5-6,8-9H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGHQJIHQMUDTEP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNCC1=CC2=C(C=C1)OCO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N'-Benzo[1,3]dioxol-5-ylmethyl-N,N-dimethyl-ethane-1,2-diamine |
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